
4-Iodo-2-(trifluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3F3INO . It is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . The synthesis of 2-, 3-, and 4-(trifluoromethoxy)pyridines has now become readily accessible by means of an efficient and straightforward large-scale synthesis .Molecular Structure Analysis
The molecular structure of 4-Iodo-2-(trifluoromethoxy)pyridine consists of a pyridine ring with a trifluoromethoxy group at the 2-position and an iodine atom at the 4-position . The trifluoromethoxy group is thought to contribute to the unique physicochemical properties of the compound .Applications De Recherche Scientifique
Agrochemical Industry
4-Iodo-2-(trifluoromethoxy)pyridine and its derivatives are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Industry
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various treatments in animals .
Synthesis of Crop-Protection Products
4-Iodo-2-(trifluoromethoxy)pyridine is used as a chemical intermediate for the synthesis of several crop-protection products . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used for this purpose, is in high demand .
Trifluoromethoxylation Reagents
Recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This advancement has made the synthesis of 4-Iodo-2-(trifluoromethoxy)pyridine and its derivatives more efficient .
Photoredox Catalysis
The application of a photoredox catalyst and visible light irradiation has been used to produce azidotrifluoromethoxylated products . This method works well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that this compound is often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents used in the SM coupling .
Mode of Action
In the context of SM coupling, the reaction involves two main steps: oxidative addition and transmetalation . The compound may participate in these steps, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
In the context of sm coupling, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Result of Action
Its use in sm coupling contributes to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
The action of 4-Iodo-2-(trifluoromethoxy)pyridine can be influenced by various environmental factors. For instance, the SM coupling reaction, where this compound is often used, requires mild and functional group tolerant reaction conditions . The stability and efficacy of the compound can be affected by these conditions.
Propriétés
IUPAC Name |
4-iodo-2-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)12-5-3-4(10)1-2-11-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYGYGQYHCPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B2458289.png)
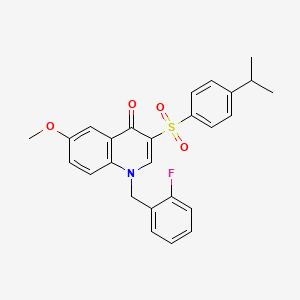
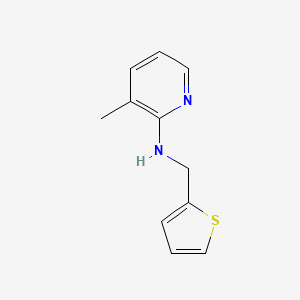

![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)
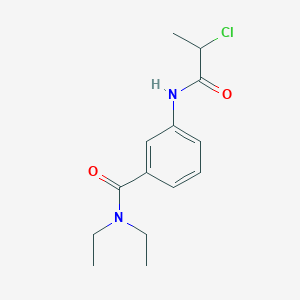
![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)
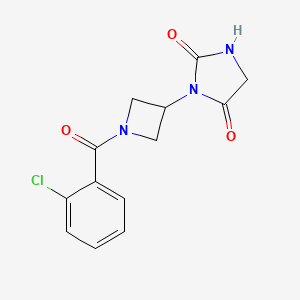
![2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2458298.png)
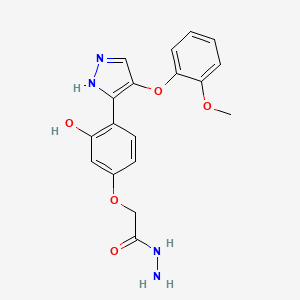
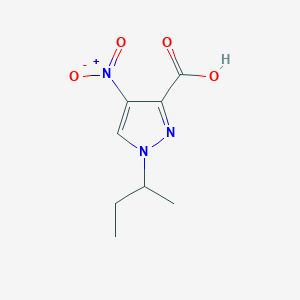


![N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2458308.png)